

# Part 1: Chemical Identity & Physicochemical Profile[1][2][3]

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## Compound of Interest

**Compound Name:** 2-chloro-N-[1-(2-methoxyphenyl)ethyl]acetamide

**CAS No.:** 40023-06-1

**Cat. No.:** B1351991

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This compound serves as a critical chiral building block, particularly in the synthesis of agrochemicals (fungicides/herbicides) and as a covalent electrophilic probe in medicinal chemistry. Its structure features a reactive

-chloroacetamide moiety attached to a chiral ethylamine scaffold.

Table 1: Physicochemical Passport

Parameter	Data
Chemical Name	2-chloro-N-[1-(2-methoxyphenyl)ethyl]acetamide
CAS Number	40023-06-1
Molecular Formula	
Molecular Weight	227.69 g/mol
SMILES	
Physical State	Solid (White to off-white crystalline powder)
Solubility	Soluble in DCM, THF, Ethyl Acetate; Sparingly soluble in water.[1]
Key Functional Groups	-Chloroacetamide (Electrophile), Methoxy ether (Donor), Amide (Linker)

## Part 2: Synthesis Protocol (High-Fidelity)

Context: The synthesis follows a nucleophilic acyl substitution mechanism.[2] The reaction is highly exothermic; strict temperature control is required to prevent the formation of bis-acylated byproducts or polymerization.

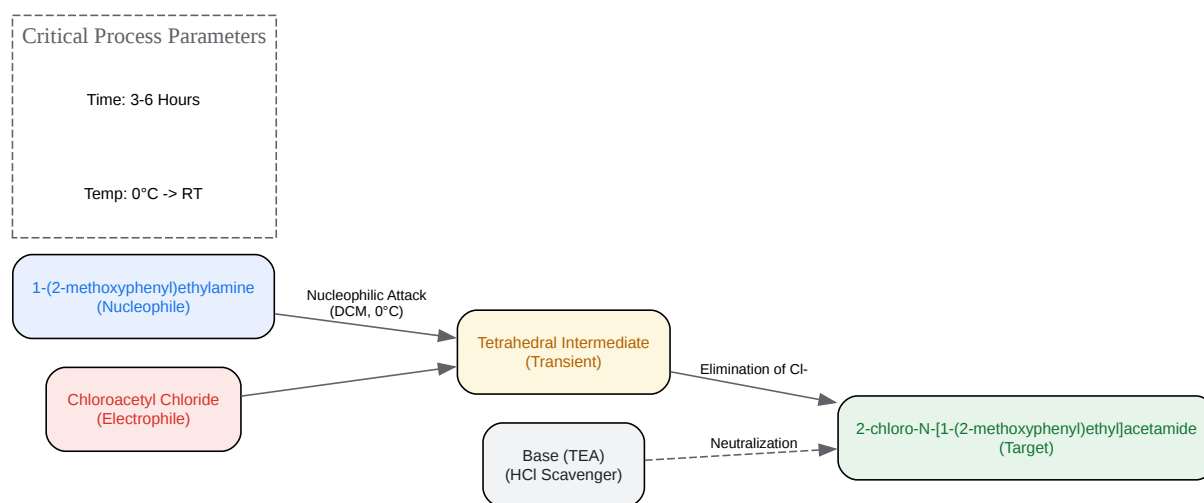
### Reagents & Materials

- Precursor: 1-(2-methoxyphenyl)ethylamine (1.0 eq)
- Reagent: Chloroacetyl chloride (1.1 eq)
- Base: Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.2 eq)
- Solvent: Dichloromethane (DCM) (Anhydrous)
- Quench: Sat.  
, Brine.

## Step-by-Step Methodology

- Preparation: In a flame-dried 3-neck round-bottom flask equipped with a magnetic stir bar and nitrogen inlet, dissolve 1-(2-methoxyphenyl)ethylamine (10 mmol) in anhydrous DCM (50 mL).
- Base Addition: Add TEA (12 mmol) to the solution. Cool the mixture to 0°C using an ice/water bath.
- Acylation (Critical Step): Add Chloroacetyl chloride (11 mmol) dropwise via a pressure-equalizing addition funnel over 20 minutes.
  - Causality: Slow addition at 0°C prevents thermal runaway and minimizes the risk of diacylation at the nitrogen center.
- Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 3–6 hours.
  - Validation: Monitor via TLC (Hexane:EtOAc 7:3). The amine starting material ( ) should disappear, and the less polar amide product ( ) should appear.
- Work-up:
  - Quench with saturated (30 mL) to neutralize excess acid/chloride.
  - Extract the aqueous layer with DCM (2 x 30 mL).
  - Wash combined organics with 1M HCl (to remove unreacted amine) followed by Brine.
  - Dry over anhydrous , filter, and concentrate in vacuo.
- Purification: Recrystallize from Ethanol/Hexane or purify via silica gel flash chromatography if high purity (>98%) is required.

## Part 3: Visualization of Synthesis Workflow



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Caption: Stoichiometric workflow for the N-acylation of 1-(2-methoxyphenyl)ethylamine.

## Part 4: Reactivity & Applications in Drug Discovery

The 2-chloroacetamide moiety is not merely a structural feature; it is a reactive "warhead."

### Covalent Inhibition (Targeted Protein Degradation)

In modern drug discovery, this motif is used to target non-catalytic cysteine residues on proteins. The carbon attached to the chlorine is highly electrophilic.

- Mechanism: The sulfhydryl group (-SH) of a cysteine residue performs an attack, displacing the chloride ion.

- Application: This specific compound creates a covalent bond with proteins, useful in Activity-Based Protein Profiling (ABPP) or as a PROTAC linker precursor.

## Heterocyclic Cyclization (Scaffold Divergence)

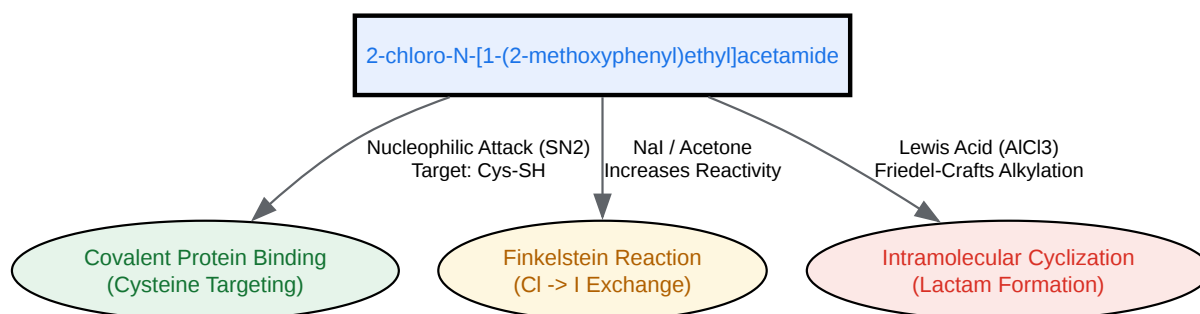
This compound is a precursor for tetrahydroisoquinolines via intramolecular cyclization, although the amide carbonyl deactivates the ring.

- Pathway: Under Friedel-Crafts conditions (Lewis Acid:

or

), the chloro group can be activated to cyclize onto the electron-rich methoxy-phenyl ring, forming a lactam.

## Part 5: Visualization of Reactivity Pathways



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Caption: Divergent reactivity profiles: Covalent binding (Green), Activation (Yellow), and Cyclization (Red).

## Part 6: Safety & Handling (E-E-A-T)

Warning: Chloroacetamides are potent alkylating agents. They are potential sensitizers and can cause severe contact dermatitis or ocular damage.

- Engineering Controls: All weighing and transfers must occur inside a certified chemical fume hood.

- PPE: Double nitrile gloves are mandatory. The lipophilic nature of the ethyl-phenyl chain facilitates skin absorption.
- Decontamination: Spills should be treated with a solution of dilute ammonia or 10% sodium thiosulfate (nucleophiles that quench the alkylating potential) before disposal.

## References

- Singh, R., et al. (2017).[3] A facile amidation of chloroacetyl chloride using DBU. International Journal of ChemTech Research. Retrieved February 2, 2026, from [[Link](#)]
- Missioui, M., et al. (2024).[4] Crystal structure and Hirshfeld surface analysis of 2-chloro-N-(4-methoxyphenyl)acetamide. National Institutes of Health (PMC). Retrieved February 2, 2026, from [[Link](#)]

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